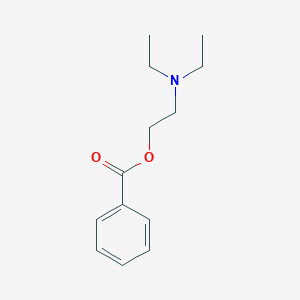
1,3-二苯甲酰苯
概述
描述
1,3-Dibenzoylbenzene, also known as [3-(benzoyl)phenyl]-phenyl-methanone, is a diarylketone derivative with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol . This compound is characterized by its two benzoyl groups attached to a central benzene ring at the 1 and 3 positions. It is a white crystalline solid with a melting point of approximately 105-108°C .
科学研究应用
1,3-Dibenzoylbenzene has several applications in scientific research:
作用机制
Target of Action
1,3-Dibenzoylbenzene is a diarylketone derivative It has been used as a reagent in the synthesis of various compounds, indicating its potential to interact with a wide range of molecular targets .
Mode of Action
It’s known that 1,3-dibenzoylbenzene has topologically pseudogenerate π-lumo′s (lowest unoccupied molecular orbital) . This property could influence its interaction with other molecules and result in various chemical transformations.
Biochemical Pathways
It has been used in the synthesis of polyanionic spin-quintet molecular clusters and ground state undecet hydrocarbon with 10 parallel spins . These applications suggest that 1,3-Dibenzoylbenzene may influence a variety of biochemical pathways, particularly those involving molecular structure and electron configuration.
Result of Action
Its use in the synthesis of complex molecular structures suggests that it may have significant effects at the molecular level .
生化分析
Biochemical Properties
It is known to be a fluorescent molecule
Molecular Mechanism
It is known that 1,3-Dibenzoylbenzene can react with reactive oxygen species such as singlet oxygen (1O2), hydroxy (HO·), alkyloxy (RO·), and alkylperoxy (ROO·) radicals . In all cases, the reaction product is 1,2-dibenzoylbenzene . This suggests that 1,3-Dibenzoylbenzene may exert its effects at the molecular level through these reactions.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzoylbenzene can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+2C6H5COClAlCl3C6H4(COC6H5)2+2HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst .
Industrial Production Methods
In industrial settings, the production of 1,3-dibenzoylbenzene may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1,3-Dibenzoylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoylbenzene derivatives.
相似化合物的比较
Similar Compounds
1,2-Dibenzoylbenzene: Differing only in the position of the benzoyl groups, this compound has similar chemical properties but distinct reactivity patterns.
1,4-Dibenzoylbenzene: Another isomer with benzoyl groups at the 1 and 4 positions, exhibiting unique crystallographic and electronic properties.
Uniqueness
1,3-Dibenzoylbenzene is unique due to its specific positioning of benzoyl groups, which influences its electronic structure and reactivity. This positioning allows for the formation of specific molecular clusters and interactions with reactive species, making it a valuable tool in both synthetic chemistry and biological research .
属性
IUPAC Name |
(3-benzoylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHDSIEDGPFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063180 | |
| Record name | Methanone, 1,3-phenylenebis[phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-82-9 | |
| Record name | 1,3-Dibenzoylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 1,1'-(1,3-phenylene)bis(1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3770-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, 1,1'-(1,3-phenylene)bis[1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, 1,3-phenylenebis[phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibenzoylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dibenzoylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV3HW5BM2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the formation of high-spin clusters from 1,3-dibenzoylbenzene derivatives significant?
A1: 1,3-Dibenzoylbenzene and its derivatives possess a unique electronic structure with pseudogenerate π-LUMO orbitals []. When reduced to their dianion forms, these molecules favor a triplet ground state. This property makes them ideal building blocks for constructing larger, high-spin molecular clusters. These clusters, identified as quintet, quartet, and triplet dimers in the research, hold potential for applications in fields like molecular magnetism and spintronics due to their unique magnetic properties.
Q2: How was Electron Spin Transient Nutation (ESTN) spectroscopy used to study these high-spin clusters?
A2: ESTN spectroscopy, specifically the 2D-ESTN technique, was instrumental in directly identifying the alkali metal-bridged high-spin clusters formed from the reduced 1,3-dibenzoylbenzene derivatives []. This method provided detailed information about the spin states present in the sample, allowing researchers to distinguish between different cluster sizes (dimers in this case) and their respective spin multiplicities (quintet, quartet, and triplet). The technique also allowed for the determination of important magnetic parameters like zero-field splitting parameters and g-values.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)



![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)





![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)

